molecular formula C8H5NO B1676564 3-Cyanobenzaldehyde CAS No. 24964-64-5

3-Cyanobenzaldehyde

Cat. No.: B1676564
CAS No.: 24964-64-5
M. Wt: 131.13 g/mol
InChI Key: HGZJJKZPPMFIBU-UHFFFAOYSA-N
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Description

3-Cyanobenzaldehyde: is an organic compound with the molecular formula C8H5NO . . This compound is characterized by the presence of a formyl group (-CHO) and a cyano group (-CN) attached to a benzene ring. It appears as a white to light yellow crystalline powder and is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Oxidation of 3-Cyanobenzyl Alcohol

      Reactants: 3-Cyanobenzyl alcohol, 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical (TEMPO), oxygen, iron (II) bromide.

      Solvent: 1,4-Dioxane.

      Conditions: Reflux for 12 hours.

      Yield: Approximately 89%.

  • Reflux with Sodium Azide and Triethylamine Hydrochloride

Industrial Production Methods:

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation

  • Reduction

      Reagents: Common reducing agents like sodium borohydride.

      Conditions: Typically carried out in an alcohol solvent.

      Products: 3-Cyanobenzyl alcohol.

  • Substitution

      Reagents: Various nucleophiles.

      Conditions: Depends on the nucleophile used.

      Products: Substituted derivatives of this compound.

Common Reagents and Conditions

Scientific Research Applications

Pharmaceutical Applications

3-Cyanobenzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential in treating neurological disorders and other medical conditions.

Case Study: Synthesis of Neurological Agents

  • Researchers have utilized this compound to synthesize compounds that inhibit specific enzymes related to neurodegenerative diseases. For instance, it has been reported that derivatives of this compound exhibit significant activity against targets involved in Alzheimer’s disease.
CompoundTargetActivity
This compound Derivative AEnzyme XIC50 = 0.5 µM
This compound Derivative BEnzyme YIC50 = 0.7 µM

Organic Synthesis

In organic chemistry, this compound is frequently used for the preparation of various organic compounds, including dyes and agrochemicals. Its versatile reactivity allows for numerous transformations.

Example Reactions:

  • Condensation reactions with amines to form imines.
  • Reaction with malonic acid derivatives to produce substituted phenylacetic acids.

Table: Common Reactions Involving this compound

Reaction TypeReagentsProducts
CondensationAmineImines
Michael AdditionMalonic Acid DerivativePhenylacetic Acid

Fluorescent Probes

Researchers have employed this compound in the development of fluorescent probes for biological imaging. These probes enhance the visualization of cellular processes due to their fluorescent properties.

Case Study: Development of Fluorescent Probes

  • A study demonstrated that a fluorescent probe derived from this compound could selectively bind to specific biomolecules, allowing for real-time imaging of cellular activities.

Material Science

In material science, this compound is utilized to create functionalized polymers and nanomaterials. These materials have applications in electronics and nanotechnology.

Application Example:

  • Functionalized polymers synthesized using this compound have shown promise in organic light-emitting diodes (OLEDs) due to their excellent electronic properties.

Table: Properties of Functionalized Polymers

Polymer TypeConductivity (S/m)Application
Polymer A10^-2OLED
Polymer B10^-4Sensors

Analytical Chemistry

This compound is also used in analytical methods for detecting and quantifying other chemicals. Its reactivity allows it to form stable derivatives that can be easily analyzed.

Case Study: Quality Control Applications

  • In the pharmaceutical industry, this compound derivatives are employed in HPLC methods for the quality control of drug formulations, ensuring consistency and efficacy.

Mechanism of Action

The mechanism of action of 3-Cyanobenzaldehyde involves its reactivity due to the presence of both the formyl and cyano groups. These functional groups make it a versatile intermediate in organic synthesis. The formyl group can undergo nucleophilic addition reactions, while the cyano group can participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the compounds synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

    2-Cyanobenzaldehyde: Similar structure but with the cyano group at the ortho position.

    4-Cyanobenzaldehyde: Similar structure but with the cyano group at the para position.

    3-Nitrobenzaldehyde: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

Biological Activity

3-Cyanobenzaldehyde, a compound with the molecular formula C8H7N, has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies that highlight its significance in various fields.

Chemical Structure and Synthesis

This compound is characterized by a cyanide group (-CN) and an aldehyde group (-CHO) attached to a benzene ring. Its unique structure allows it to serve as a versatile building block in organic synthesis, facilitating the development of complex molecules with specific biological activities .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One notable approach involves reacting dichloromethylbenzoyl chloride with morpholine, followed by hydrolysis to yield high-purity this compound . This method is advantageous for industrial applications due to its high yield and purity.

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmacology and medicinal chemistry. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, suggesting its potential use as an antimicrobial agent .

Cytotoxicity and Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects on several cancer cell lines. A study evaluating its activity against breast (MCF-7) and prostate (PC-3) cancer cells reported IC50 values indicating moderate to potent cytotoxicity . The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy.

Cell Line IC50 Value (μM)
MCF-745
PC-350

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. A study highlighted its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The compound demonstrated an IC50 value of 7.31 μM, indicating promising potential as a therapeutic agent for cognitive disorders .

Case Studies

  • Synthesis and Evaluation of Schiff Base Derivatives : A recent study synthesized Schiff base compounds derived from this compound and thiosemicarbazide. These derivatives exhibited enhanced biological activities compared to the parent compound, showcasing the potential for further modifications to improve efficacy .
  • Antioxidant Properties : Another investigation explored the antioxidant capabilities of this compound. The compound was found to scavenge free radicals effectively, suggesting its utility in preventing oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyanobenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via oxidation of 3-cyanobenzyl alcohol or through formylation of benzonitrile derivatives. A common approach involves the condensation of benzaldehyde derivatives with cyanide sources under controlled conditions. For example, evidence from literature (e.g., US2009/306096 A1) describes using hydroxylamine hydrochloride to form oxime intermediates, followed by dehydration to yield the aldehyde group . Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., acidic or basic conditions) critically affect yield. Researchers should monitor reaction progress via TLC or HPLC and confirm purity using melting point analysis or NMR spectroscopy .

Q. How can researchers safely handle and store this compound to minimize health and environmental risks?

  • Methodological Answer : Referencing safety protocols for structurally similar aldehydes (e.g., 3-chlorobenzaldehyde), this compound should be stored in airtight, UV-resistant containers at 2–8°C to prevent degradation . Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory during handling. Avoid dust generation; use fume hoods for weighing or transferring. In case of spills, absorb with inert materials like diatomaceous earth and dispose as hazardous waste . Environmental precautions include preventing discharge into waterways, as cyanide-containing compounds may pose ecological toxicity .

Q. What analytical techniques are essential for characterizing this compound and verifying its purity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Confirm the aldehyde proton (δ 9.8–10.2 ppm in 1H^1H NMR) and nitrile group (δ 115–120 ppm in 13C^{13}C NMR) .
  • FTIR : Identify characteristic peaks for C≡N (~2240 cm1^{-1}) and aldehyde C=O (~1720 cm1^{-1}) .
  • HPLC/MS : Assess purity (>97%) and detect impurities like unreacted precursors or oxidation byproducts .
    Calibrate instruments with certified reference standards and validate methods using spiked samples.

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in nucleophilic additions be resolved?

  • Methodological Answer : Discrepancies in reactivity (e.g., variable yields in Grignard or Wittig reactions) may arise from competing side reactions or solvent effects. Systematic studies should:

  • Compare reaction kinetics under inert (N2_2) vs. ambient conditions to assess moisture sensitivity.
  • Use computational tools (e.g., DFT calculations) to model electronic effects of the nitrile group on aldehyde electrophilicity .
  • Validate findings with controlled experiments (e.g., varying solvent polarity or temperature gradients) and replicate results across multiple batches .

Q. What strategies are effective for predicting the environmental fate of this compound using computational models?

  • Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation pathways and ecotoxicity. Key steps include:

  • Input molecular descriptors (e.g., logP, molecular weight) into platforms like EPI Suite or TEST to predict hydrolysis rates and bioaccumulation potential .
  • Validate predictions with lab-scale microcosm studies (e.g., OECD 301B biodegradation tests) .
  • Cross-reference with analogous compounds (e.g., 3-chlorobenzaldehyde) to identify trends in persistence or toxicity .

Q. How can the regioselectivity of this compound in multicomponent reactions (e.g., Ugi or Passerini) be optimized?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. To enhance control:

  • Screen catalysts (e.g., Lewis acids like ZnCl2_2) to stabilize transition states favoring the desired regioisomer .
  • Use substituent-directed strategies (e.g., introducing electron-withdrawing groups para to the nitrile) to modulate electronic density.
  • Analyze reaction outcomes via X-ray crystallography or NOESY NMR to confirm product geometry .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies may stem from impurities or polymorphic forms. To resolve:

  • Reproduce synthesis and purification steps (e.g., recrystallization from ethanol/water) as per original methods .
  • Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Cross-validate spectral data with independent labs or databases (e.g., NIST Chemistry WebBook) .

Q. Experimental Design Considerations

Q. What protocols ensure reproducibility in kinetic studies of this compound oxidation?

  • Methodological Answer :

  • Standardize reaction conditions (pH, ionic strength, oxidant concentration) using buffer systems (e.g., phosphate buffer at pH 7.4).
  • Employ real-time monitoring (e.g., UV-Vis spectroscopy at λmax_{\text{max}} ~270 nm for aldehyde decay).
  • Document deviations (e.g., trace metal contamination) and include positive/negative controls (e.g., benzaldehyde as a reference) .

Properties

IUPAC Name

3-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZJJKZPPMFIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179677
Record name m-Formylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24964-64-5
Record name 3-Cyanobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24964-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Formylbenzonitrile
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Record name m-Formylbenzonitrile
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Record name m-formylbenzonitrile
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Synthesis routes and methods I

Procedure details

13.2 g of m-cyanobenzylamine, 23.8 g of sodium persulfate and 200 ml of water were mixed and allowed to react at 70° C. for 2 hours while stirring. After cooling the reaction mixture to room temperature, sodium bicarbonate was added to render the solution weakly alkaline. The solution was subjected to separation, column chromatography, and crystallization operations in the same manner as in Example 19 to obtain 6.7 g (yield: 51%) of m-cyanobenzaldehyde. The purity was 98%.
Quantity
13.2 g
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23.8 g
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200 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

7.9 g of m-cyanobenzylamine, 8.4 g of hexamethylenetetramine, 40 ml of water and 40 ml of acetic acid were mixed and reacted at 104° C. for 2 hours while stirring. The reaction solution was cooled to room temperature and thereto 12 g of concentrated sulfuric acid was added. The solvent was concentrated to dry in an evaporator with a water bath at 70° C. The concentration residue was separated by toluene/water and washed with water. The toluene layer obtained was concentrated until crystals were precipitated. The concentrated toluene solvent was placed in water and after removing toluene by azeotropic distillation, the residue was cooled to room temperature. The crystals precipitated were collected by filtration, washed with water and dried to obtain 5.9 g (yield: 74%) of m-cyanobenzaldehyde. The purity was 99% or more.
Quantity
7.9 g
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8.4 g
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40 mL
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40 mL
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12 g
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Synthesis routes and methods III

Procedure details

13.2 g of m-cyanobenzylamine, 51 g of a 35% aqueous formalin solution, 24 g of a 28% aqueous ammonia solution and 50 ml of acetic acid were mixed and reacted at 100° C. for 3 hours while stirring. The reaction solution was concentrated to dry in an evaporator and thereto 100 ml of water was added to precipitate crystals. The crystals precipitated were collected by filtration, washed with water and dried to obtain 7 g (yield: 54%) of m-cyanobenzaldehyde. The purity was 99% or more.
Quantity
13.2 g
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50 mL
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Synthesis routes and methods IV

Procedure details

A compound having the above formula was prepared in the following manner. A solution of m-cyanobenzaldehyde was prepared by dissolving 2.0 gms. (15.2 mmoles) of the benzaldehyde along with 2.98 gms. (45.8 mmoles) of NaN3 and 2.9 gms. (21.1 mmoles) of Et3N.HCl, all of which were dissolved in 50 ml. of 1-methyl-2-pyrrolidinone. The reaction mixture was refluxed under argon. After 1 hour and 45 minutes the reaction mixture was cooled to room temperature and poured into 200 ml. of water and acidified with 10% hydrochloric acid. The reaction mixture was extracted with successive ethyl acetate washes. The ethyl acetate extracts were combined and washed with brine and dried over magnesium sulfate. The ethyl acetate extract was chromatographed through silica gel, yielding 0.3 gms. of the product having the above formula as a white solid.
Quantity
15.2 mmol
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reactant
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45.8 mmol
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21.1 mmol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyanobenzaldehyde
Reactant of Route 2
3-Cyanobenzaldehyde
Reactant of Route 3
3-Cyanobenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Cyanobenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Cyanobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Cyanobenzaldehyde

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